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Compound of Interest

Compound Name:
2-(2-Formyl-6-

methoxyphenoxy)propanoic acid

Cat. No.: B046132 Get Quote

An In-depth Technical Guide to 2-(2-Formyl-6-
methoxyphenoxy)propanoic acid
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the physical and chemical

properties of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid. Due to a lack of extensive

experimental data in publicly available literature, this document combines established

information with predicted properties and proposed experimental protocols. It is designed to

serve as a foundational resource for researchers and professionals involved in drug discovery

and development, offering insights into the synthesis, characterization, and potential biological

significance of this compound.

Chemical and Physical Properties
The fundamental identifying characteristics of 2-(2-Formyl-6-methoxyphenoxy)propanoic
acid are well-established. However, a significant portion of its physical properties have not

been experimentally determined and reported in the literature. The following tables summarize

both known and computationally predicted data to provide a comprehensive profile of the

compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b046132?utm_src=pdf-interest
https://www.benchchem.com/product/b046132?utm_src=pdf-body
https://www.benchchem.com/product/b046132?utm_src=pdf-body
https://www.benchchem.com/product/b046132?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046132?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: General and Chemical Properties

Property Value Source

IUPAC Name

2-(2-Formyl-6-

methoxyphenoxy)propanoic

acid

PubChem[1]

CAS Number 590395-57-6 PubChem[1]

Molecular Formula C₁₁H₁₂O₅ PubChem[1]

Molecular Weight 224.21 g/mol PubChem[1]

Canonical SMILES
CC(C(=O)O)OC1=C(C=CC=C

1OC)C=O
PubChem[1]

InChI Key
DXXCAUDRFSLKGO-

UHFFFAOYSA-N
PubChem[1]

Table 2: Predicted Physical Properties
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Property Predicted Value Notes

Melting Point 110-130 °C

Prediction based on

structurally similar compounds.

Experimental verification is

required.

Boiling Point 385.5 ± 32.0 °C at 760 mmHg

Predicted using computational

models. The compound may

decompose at higher

temperatures.

Solubility

Soluble in methanol, ethanol,

DMSO, and ethyl acetate.

Sparingly soluble in water.

Predicted based on the

presence of polar functional

groups and a significant

nonpolar backbone.

pKa 3.5 - 4.5
Estimated for the carboxylic

acid group.

LogP 1.5 - 2.5

Predicted octanol-water

partition coefficient, suggesting

moderate lipophilicity.

Proposed Synthesis
A plausible and efficient method for the synthesis of 2-(2-Formyl-6-
methoxyphenoxy)propanoic acid is the Williamson ether synthesis. This well-established

reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the

phenoxide ion of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) would react with a 2-

halopropanoic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic

acid.

General Experimental Protocol
Materials:

2-hydroxy-3-methoxybenzaldehyde (o-vanillin)
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Ethyl 2-bromopropanoate (or a similar 2-halopropanoate ester)

Potassium carbonate (K₂CO₃) or another suitable base

Acetone or N,N-Dimethylformamide (DMF) as solvent

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) for hydrolysis

Hydrochloric acid (HCl) for acidification

Dichloromethane or Ethyl acetate for extraction

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

Procedure:

Step 1: Etherification:

To a solution of 2-hydroxy-3-methoxybenzaldehyde in acetone or DMF, add an excess of

potassium carbonate.

Stir the mixture at room temperature for 30 minutes to form the phenoxide.

Add ethyl 2-bromopropanoate dropwise to the reaction mixture.

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer

chromatography (TLC).

Upon completion, cool the mixture to room temperature and filter to remove the inorganic

salts.

Evaporate the solvent under reduced pressure to obtain the crude ester intermediate.

Step 2: Hydrolysis:

Dissolve the crude ester in a mixture of ethanol and water.

Add a stoichiometric amount of sodium hydroxide or lithium hydroxide.
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Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

Remove the ethanol under reduced pressure.

Dilute the remaining aqueous solution with water and wash with dichloromethane or ethyl

acetate to remove any unreacted starting materials.

Acidify the aqueous layer to a pH of approximately 2 using dilute hydrochloric acid, which

will precipitate the carboxylic acid product.

Purification
The crude 2-(2-Formyl-6-methoxyphenoxy)propanoic acid can be purified by the following

methods:

Recrystallization: The precipitated solid can be recrystallized from a suitable solvent system,

such as an ethanol/water or ethyl acetate/hexane mixture.

Column Chromatography: If further purification is required, silica gel column chromatography

can be employed using a solvent gradient of ethyl acetate in hexane.

Characterization
The structure and purity of the synthesized compound should be confirmed using a

combination of the following analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR should show characteristic peaks for the aromatic protons, the aldehyde proton,

the methoxy group protons, the methyl group protons of the propanoic acid moiety, and

the methine proton.

¹³C NMR will confirm the presence of the carbonyl carbons (aldehyde and carboxylic acid),

aromatic carbons, and aliphatic carbons.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands

for the O-H stretch of the carboxylic acid, the C=O stretch of the aldehyde and carboxylic

acid, and C-O stretching of the ether and methoxy groups.
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Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak

corresponding to the molecular weight of the compound (m/z = 224.21).

Melting Point Analysis: A sharp melting point range will indicate the purity of the compound.

Potential Biological Activity and Signaling Pathways
While there is no specific biological activity reported for 2-(2-Formyl-6-
methoxyphenoxy)propanoic acid in the scientific literature, its structural features suggest

potential areas for investigation. The presence of a substituted phenoxyalkanoic acid scaffold is

found in various biologically active molecules.

In Silico Screening and Target Identification
A preliminary assessment of potential biological activity can be performed using computational

methods.

Workflow for In Silico Analysis:

Chemical Similarity Searching: Utilize databases such as PubChem and ChEMBL to identify

known compounds with high structural similarity to the target molecule. The biological

activities of these similar compounds can provide initial hypotheses.

Pharmacophore Modeling: Develop a 3D pharmacophore model based on the key chemical

features of the molecule (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic

groups) to screen virtual compound libraries for potential protein targets.

Molecular Docking: Once potential protein targets are identified, molecular docking studies

can be performed to predict the binding mode and estimate the binding affinity of 2-(2-
Formyl-6-methoxyphenoxy)propanoic acid to the active site of these proteins.

ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution,

Metabolism, Excretion, and Toxicity (ADMET) properties of the compound to assess its drug-

likeness.

Experimental Validation
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Following in silico predictions, experimental validation is crucial. A general workflow for

experimental validation would involve:

In Vitro Assays: Based on the predicted targets, appropriate in vitro assays should be

conducted. For example, if a kinase is a predicted target, a kinase inhibition assay would be

performed.

Cell-Based Assays: If the compound shows promising in vitro activity, its effects can be

further investigated in relevant cell-based models to assess its cellular potency and

mechanism of action.

In Vivo Studies: For compounds with significant in vitro and cellular activity, further evaluation

in animal models would be the next step to determine efficacy and safety.

Visualizations
Proposed Synthesis Workflowdot
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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